molecular formula C9H14F3N3O4 B3060008 {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate CAS No. 1609400-25-0

{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate

Cat. No. B3060008
CAS RN: 1609400-25-0
M. Wt: 285.22
InChI Key: QAZFMEWVDAETEI-UHFFFAOYSA-N
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Description

The compound “{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate” is a chemical with the CAS Number: 1609400-25-0 . It has a molecular weight of 285.22 . The IUPAC name for this compound is [3- (2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine trifluoroacetate . It is typically stored at -20°C and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O2.C2HF3O2/c1-8-5-7-9-6 (10-12-7)3-4-11-2;3-2 (4,5)1 (6)7/h8H,3-5H2,1-2H3; (H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a liquid and is stored at -20°C . It has a molecular weight of 285.22 .

Scientific Research Applications

  • Anticancer Activity : Compounds with the 1,2,4-oxadiazol moiety have been synthesized and tested for their anticancer activity against various human cancer cell lines. They demonstrated good to moderate activity on all tested cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

  • Antimicrobial Properties : Another study focused on the synthesis of novel compounds featuring the 1,2,4-oxadiazole ring, which were then tested for in-vitro antibacterial activity. Some compounds showed significant activity against various bacteria (Rai et al., 2010).

  • Antitumor and Structural Analysis : The design and synthesis of novel 1,2,4-oxadiazole derivatives have been explored for their potential antitumor activity. This research included structural characterization and in-vitro assessments in a panel of cell lines (Maftei et al., 2016).

  • Synthesis and Characterization : Various studies have investigated the synthesis and chemical characterization of different 1,2,4-oxadiazole derivatives. These studies provide insights into the chemical properties and potential applications of these compounds (Jäger et al., 2002).

  • Photochemical Synthesis : The photochemical approach to synthesize fluorinated 1,2,4-triazoles from 1,2,4-oxadiazoles has been explored, indicating potential applications in developing novel compounds (Buscemi et al., 2005).

  • Luminescence Properties : Certain 1,2,4-oxadiazole derivatives have been studied for their luminescence properties, opening up potential applications in optoelectronics and sensing technologies (Mikhailov et al., 2016).

  • Computational and Pharmacological Evaluation : The pharmacological potential of novel derivatives, including 1,3,4-oxadiazole, has been assessed computationally for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, suggesting diverse therapeutic applications (Faheem, 2018).

Safety and Hazards

The compound has a GHS07 pictogram . The hazard statements include H315 - H319 , which indicate that it causes skin irritation and serious eye irritation. The precautionary statements include P305 + P351 + P338 , which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

properties

IUPAC Name

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.C2HF3O2/c1-8-5-7-9-6(10-12-7)3-4-11-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZFMEWVDAETEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)CCOC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate

CAS RN

1609400-25-0
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(2-methoxyethyl)-N-methyl-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate
Reactant of Route 2
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate
Reactant of Route 3
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate
Reactant of Route 4
Reactant of Route 4
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate
Reactant of Route 5
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate
Reactant of Route 6
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate

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